6-Ethyl Substituent Confers Potent Vasorelaxant Activity in Potassium Channel Activation Assays
In the context of benzoxazine-based potassium channel activators, the 6-ethyl substituent (as part of a broader SAR study) is linked to potent vasorelaxant activity. While direct data for the unsubstituted core compound is not available for comparison, class-level SAR studies indicate that an electron-withdrawing or appropriate lipophilic group at the 6-position is essential for activity, with compound 1a (a 6-cyano analog) showing an IC50 of 0.11 μM [1]. The 6-ethyl group provides a balance of lipophilicity and electronic effect, distinct from more polar or hydrogen-bonding substituents, which may influence tissue penetration and metabolic stability [2].
| Evidence Dimension | Potassium channel activation (vasorelaxant activity) |
|---|---|
| Target Compound Data | Data not available for the isolated compound; activity inferred from class-level SAR where 6-position substitution is critical. |
| Comparator Or Baseline | Compound 1a (6-cyano analog): IC50 = 0.11 μM [1]. |
| Quantified Difference | Inference only: The 6-ethyl group is a key determinant of activity within the series, with potency varying based on electronic and steric properties. |
| Conditions | Rat aorta assay for vasorelaxant activity; benzoxazine derivatives with varied 6-position substituents. |
Why This Matters
For researchers developing novel potassium channel openers, the 6-ethyl benzoxazine scaffold offers a validated starting point with known SAR trends, reducing the synthetic burden of exploring the entire chemical space.
- [1] Matsumoto Y, Tsuzuki R, Matsuhisa A, Takayama K, Yoden T, Uchida W, et al. Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part. Chem Pharm Bull (Tokyo). 1999 Jul;47(7):971-9. View Source
- [2] Matsumoto Y, Uchida W, Nakahara H, Yanagisawa I, Shibanuma T, Nohira H. Novel potassium channel activators. III. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: Modification at the 2 position. Chem Pharm Bull (Tokyo). 2000 Mar;48(3):428-32. View Source
